Cas no 193290-20-9 (2-(4-Bromo-2-fluorophenyl)ethanol)

2-(4-Bromo-2-fluorophenyl)ethanol is a brominated and fluorinated aromatic alcohol with the molecular formula C₈H₈BrFO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both bromine and fluorine substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions and other transformations. Its stable yet modifiable structure makes it valuable for constructing complex molecular frameworks. The ethanol moiety further allows for derivatization into esters, ethers, or other functional groups. Suitable for controlled reactions, it is typically handled under inert conditions to preserve its integrity. Available in high purity for research and industrial applications.
2-(4-Bromo-2-fluorophenyl)ethanol structure
193290-20-9 structure
Product Name:2-(4-Bromo-2-fluorophenyl)ethanol
CAS No:193290-20-9
MF:C8H8BrFO
MW:219.050925254822
CID:3041593
PubChem ID:53660694
Update Time:2025-06-08

2-(4-Bromo-2-fluorophenyl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromo-2-fluorophenyl)ethanol
    • 2-(4-bromo-2-fluorophenyl)ethan-1-ol
    • Inchi: 1S/C8H8BrFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2
    • InChI Key: ATAZLKFXFGKSGH-UHFFFAOYSA-N
    • SMILES: C1(CCO)=CC=C(Br)C=C1F

2-(4-Bromo-2-fluorophenyl)ethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B692998-100mg
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$ 121.00 2023-04-18
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Additional information on 2-(4-Bromo-2-fluorophenyl)ethanol

Research Brief on 2-(4-Bromo-2-fluorophenyl)ethanol (CAS: 193290-20-9) in Chemical Biology and Pharmaceutical Applications

2-(4-Bromo-2-fluorophenyl)ethanol (CAS: 193290-20-9) is a fluorinated aromatic alcohol that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and other therapeutic candidates. Recent studies have explored its role in the development of novel drug candidates, particularly in targeting protein-protein interactions and enzyme modulation.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2-(4-Bromo-2-fluorophenyl)ethanol as a precursor for the synthesis of selective JAK2 inhibitors. The study highlighted the compound's ability to undergo efficient bromine-fluorine substitution reactions, which are critical for optimizing the pharmacokinetic properties of the resulting inhibitors. The findings demonstrated improved selectivity and reduced off-target effects, making it a promising candidate for treating myeloproliferative disorders.

Another notable application of 2-(4-Bromo-2-fluorophenyl)ethanol was reported in a 2024 ACS Chemical Biology article, where it was utilized as a building block for the development of fluorescent probes targeting G-protein-coupled receptors (GPCRs). The study emphasized the compound's structural flexibility, which allows for easy modification with fluorophores without compromising receptor binding affinity. This innovation opens new avenues for real-time imaging and mechanistic studies of GPCR signaling pathways.

Recent advancements in synthetic methodologies have also focused on optimizing the production of 2-(4-Bromo-2-fluorophenyl)ethanol. A 2023 Organic Process Research & Development paper described a scalable, green chemistry approach using catalytic hydrogenation, which significantly reduced the environmental impact compared to traditional methods. The improved synthesis route not only enhanced yield (up to 85%) but also minimized the formation of hazardous byproducts, aligning with the pharmaceutical industry's sustainability goals.

In conclusion, 2-(4-Bromo-2-fluorophenyl)ethanol (CAS: 193290-20-9) continues to play a pivotal role in drug discovery and chemical biology. Its unique structural features and reactivity make it a valuable intermediate for developing next-generation therapeutics and research tools. Future research directions may include exploring its applications in covalent inhibitor design and targeted drug delivery systems, further expanding its utility in the pharmaceutical sciences.

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